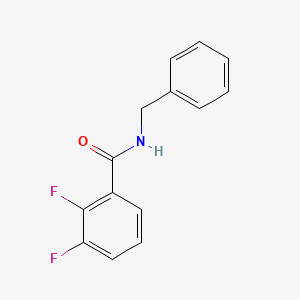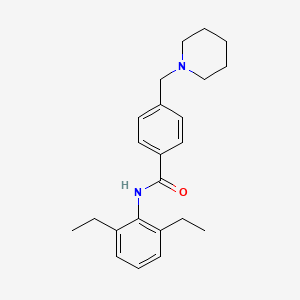
1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole
Descripción general
Descripción
1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole, also known as ANPI, is a synthetic compound that belongs to the indole family. ANPI has been of interest to scientific researchers due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole is not fully understood. However, it has been suggested that 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell signaling pathways, such as protein kinase C and phosphatidylinositol 3-kinase. 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole may also induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has several advantages for lab experiments, including its high purity and stability, its ability to selectively target cancer cells, and its potential as a building block for the synthesis of new materials. However, 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole also has some limitations, including its low solubility in water and its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole and to optimize its chemical structure for improved anti-cancer activity and reduced toxicity.
Another area of research is in the development of new materials for optoelectronics and organic electronics. Future studies could focus on the synthesis of new conjugated polymers and organic semiconductors based on 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole, as well as the characterization of their electronic properties and device performance.
In conclusion, 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole is a synthetic compound with potential applications in various fields, including cancer research and organic electronics. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved activity and reduced toxicity.
Aplicaciones Científicas De Investigación
1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has been of interest to scientific researchers due to its potential applications in various fields. One area of research has been in the development of new drugs for the treatment of cancer. 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in vitro and in vivo.
Another area of research has been in the development of new materials for optoelectronics and organic electronics. 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has been used as a building block for the synthesis of new conjugated polymers and organic semiconductors, which have potential applications in solar cells, light-emitting diodes, and field-effect transistors.
Propiedades
IUPAC Name |
1-[3-[(E)-2-nitroprop-1-enyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(15(17)18)7-11-8-14(10(2)16)13-6-4-3-5-12(11)13/h3-8H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGIULTTSNPKI-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN(C2=CC=CC=C21)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN(C2=CC=CC=C21)C(=O)C)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indol-1-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4761613.png)
![6-methyl-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4761617.png)
![N'-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}-2-methylbenzohydrazide](/img/structure/B4761619.png)
![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![4-({1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethyl-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4761631.png)
![2-({ethyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4761633.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)



![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)
![4-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4761694.png)